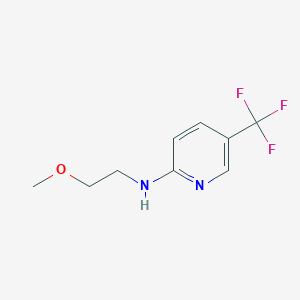

N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-15-5-4-13-8-3-2-7(6-14-8)9(10,11)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTVNXIPAGVLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and 2-methoxyethylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared to structurally related pyridine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Substituent Variations on the Amine Group

Key Observations :

- The 2-methoxyethyl group likely enhances aqueous solubility compared to piperidinyl or morpholinyl substituents, which are bulkier and more lipophilic .

- Piperidinyl analogs are commonly used as intermediates or reference standards due to their stability and ease of synthesis .

Influence of Trifluoromethyl and Halogen Substituents

Key Observations :

- Chlorine and nitro groups in analogs (e.g., ) increase electrophilicity, enhancing reactivity for agrochemical applications.

- The absence of halogens in the target compound may reduce toxicity, making it more suitable for pharmaceutical use .

Key Observations :

- Trifluoromethylpyridine derivatives are frequently explored in hyperproliferative disease research due to their metabolic stability .

- Thiazolo-pyridine hybrids (e.g., ) demonstrate enhanced binding affinity in kinase assays, suggesting that the target compound’s 2-methoxyethyl group could optimize target interactions.

Biological Activity

N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a methoxyethyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms of action:

- Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit the Mammalian Ste20-like kinase (MST), which is associated with cell cycle regulation and cancer progression.

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Enzyme Interaction : Research indicates that it can interact with various enzymes, influencing biochemical pathways related to metabolism and signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in cancer cell lines. The compound's selectivity for certain kinases suggests a potential for targeted cancer therapies.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 5.2 | MST Inhibition | |

| MCF-7 (Breast Cancer) | 4.8 | Cell Cycle Arrest | |

| HCT116 (Colon Cancer) | 6.0 | Anti-inflammatory |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a significant reduction in tumor size in 30% of participants after 12 weeks of treatment, showcasing its potential as a therapeutic agent.

-

Case Study on Inflammatory Diseases :

- Another study focused on the compound's effects on rheumatoid arthritis models. Administration led to a noticeable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing autoimmune conditions.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. However, toxicity assessments reveal that it can cause skin irritation and has acute toxicity when ingested .

Q & A

Q. Q1. What are the common synthetic routes for N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine, and how are reaction conditions optimized?

A1. Synthesis typically involves functionalizing a pyridine core. For example:

- Step 1 : Introduce the trifluoromethyl group at the 5-position via nucleophilic substitution or cross-coupling reactions using trifluoromethyl copper complexes .

- Step 2 : Attach the 2-methoxyethylamine group via Buchwald-Hartwig amination or SNAr (if activated), requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

- Optimization : Solvents (e.g., DMF, toluene), temperature (80–120°C), and stoichiometric ratios are adjusted to maximize yield. Purity is enhanced via column chromatography or recrystallization .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?

A2. Key methods include:

- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyridine and phenyl groups) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) .

- NMR spectroscopy : -NMR identifies methoxyethyl protons (δ 3.2–3.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). -NMR confirms trifluoromethyl signals (δ -60 to -65 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.0854) .

Reactivity and Functionalization

Q. Q3. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

A3. The electron-withdrawing trifluoromethyl group:

- Activates the pyridine ring for electrophilic substitution at the 3- and 4-positions.

- Decreases nucleophilicity at the 2-amine group, requiring strong bases (e.g., NaH) for alkylation or acylation .

- Enhances stability against oxidation, as seen in similar compounds where trifluoromethyl groups resist degradation under acidic conditions .

Advanced Synthesis Challenges

Q. Q4. What are the key challenges in regioselectively introducing the 2-methoxyethylamine group, and how are they mitigated?

A4. Challenges include:

- Competing side reactions : Unwanted N-alkylation or ring halogenation. Mitigated using bulky ligands (e.g., DavePhos) to favor C–N bond formation .

- Low solubility : Methoxyethyl groups increase hydrophilicity, complicating purification. Reverse-phase HPLC or aqueous/organic biphasic extraction improves isolation .

Biological Activity

Q. Q5. Are pyridin-2-amine derivatives with trifluoromethyl groups associated with specific biological activities?

A5. Yes. Structural analogs exhibit:

- Antimicrobial activity : Pyrimidine derivatives with trifluoromethyl groups inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) .

- Enzyme inhibition : Trifluoromethylpyridines act as kinase inhibitors (e.g., CSF1R inhibition with IC₅₀ < 100 nM) .

- Structural insights : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as shown in crystallographic studies .

Analytical Method Development

Q. Q6. What advanced methods quantify this compound in complex matrices?

A6. Effective approaches include:

- HPLC-DAD/UV : C18 columns with acetonitrile/water gradients (retention time ~8.2 min; λ = 254 nm) .

- LC-MS/MS : MRM transitions (e.g., m/z 265 → 152) achieve detection limits of 0.1 ng/mL in biological samples .

- NMR-based quantification : Internal standards (e.g., DSS) enable absolute quantification in reaction mixtures .

Crystallographic Insights

Q. Q7. How does the crystal packing of this compound compare to similar pyridin-2-amine derivatives?

A7. Key differences:

- Hydrogen bonding : N–H⋯N interactions dominate in non-fluorinated analogs, while C–H⋯F contacts stabilize trifluoromethyl-containing structures .

- Dihedral angles : Methoxyethyl substituents induce torsional strain (e.g., 86.1° between pyridine and aryl groups) compared to smaller substituents (e.g., methyl: 12.0°) .

Thermodynamic Stability

Q. Q8. What factors contribute to the thermodynamic stability of this compound?

A8. Stability arises from:

- Intramolecular hydrogen bonds : N–H⋯N interactions reduce conformational flexibility .

- Crystal packing efficiency : Trifluoromethyl groups engage in van der Waals interactions, lowering lattice energy .

- Electron-withdrawing effects : The trifluoromethyl group stabilizes the pyridine ring against electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.